molecular formula C26H25NO6 B1599564 Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 501015-36-7

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No. B1599564
CAS RN: 501015-36-7
M. Wt: 447.5 g/mol
InChI Key: CNAYAYQWGPUKMH-QFIPXVFZSA-N
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Description

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid that has gained significant attention in the field of peptide chemistry. This compound is widely used in the synthesis of peptides and proteins due to its unique properties.

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: is primarily used in the synthesis of peptides. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids without unwanted side reactions. The deprotection of the Fmoc group is a crucial step, typically achieved with a base like piperidine .

Deprotection Method Development

Research into developing novel deprotection methods for Fmoc groups is ongoing. The compound’s stability under different conditions is studied to improve the efficiency of peptide synthesis. This includes exploring various bases and solvents to achieve clean and rapid deprotection .

Anti-Parkinson’s Research

Derivatives of (S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid have been synthesized and evaluated for their potential as anti-Parkinson’s agents. These derivatives show agonistic activity on dopamine receptors, which is significant since Parkinson’s disease is characterized by dopamine deficiency .

Neuropharmacology

The compound’s ability to cross the blood-brain barrier due to its high log P value makes it a valuable scaffold for developing neuropharmacological agents. Its derivatives can be designed to target various neurological pathways and receptors .

Boronic Acid Derivatives Synthesis

Fmoc-protected amino acids can be used to synthesize boronic acid derivatives. These derivatives are important in the development of new fluorescent tools for bioanalytical applications, such as the tethering of the glycan domain of antibodies .

Solid-Phase Synthesis Applications

The compound is also used in solid-phase synthesis techniques, where the Fmoc group’s stability allows for the compound to be bound to a solid support. This facilitates the automation of peptide synthesis, leading to increased throughput and consistency in peptide production .

properties

IUPAC Name

(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYAYQWGPUKMH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427499
Record name (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501015-36-7
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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